Technical Documentation Center

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate
  • CAS: 1806511-00-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction The substituted aminopyridine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The substituted aminopyridine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding, make it an ideal framework for designing targeted therapeutics. Within this class, 3-amino-pyridine-2-carboxylate esters represent a particularly versatile building block, offering multiple points for chemical derivatization.

The strategic introduction of fluorine into pharmaceutical candidates is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The C-F bond's high strength and fluorine's unique electronic properties can profoundly influence a compound's biological activity. This guide provides an in-depth technical overview of Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate, a fluorinated aminopyridine building block with significant potential for the development of novel therapeutics. We will cover its chemical identity, a robust synthetic pathway with mechanistic considerations, methods for structural validation, and its prospective applications in drug discovery, providing researchers and drug development professionals with a comprehensive resource.

Molecular Identifiers and Physicochemical Properties

Accurate identification is critical for regulatory and experimental reproducibility. The key identifiers and predicted properties for Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate are summarized below.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name Ethyl 3-amino-4-fluoropyridine-2-carboxylate-
CAS Number 1806511-00-1N/A
Canonical SMILES CCOC(=O)C1=C(C(=C(C=N1)F)N)N/A
InChIKey ACVOYCXYFQKNDJ-UHFFFAOYSA-NN/A

Table 2: Predicted Physicochemical Data

PropertyValueNotes
Molecular Formula C8H9FN2O2-
Molecular Weight 184.17 g/mol -
XLogP3 1.3Predicted
Hydrogen Bond Donors 1The amino group
Hydrogen Bond Acceptors 4N in ring, F, two O atoms
Rotatable Bond Count 3-

Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is paramount for the utility of any chemical building block. While various methods exist for the synthesis of substituted pyridines, a logical and field-proven approach for Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate proceeds via a two-step sequence starting from the corresponding 4-fluoropicolinate ester. This pathway involves regioselective nitration followed by a controlled reduction of the nitro group.

Mechanistic Considerations
  • Nitration: The direct nitration of the pyridine ring is challenging due to the ring's electron-deficient nature, which is further exacerbated by the electron-withdrawing ester group. However, using strong nitrating agents like a mixture of fuming nitric acid and sulfuric acid can overcome this barrier.[1] The substitution is directed to the 3-position (meta to the nitrogen and ortho to the carboxylate), influenced by the directing effects of the existing substituents. The fluorine at the 4-position also influences the regioselectivity.

  • Reduction: The subsequent reduction of the aromatic nitro group to an amine is a common and well-understood transformation. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H2 over Pd/C or PtO2), or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl2/HCl).[2] Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. The use of systems like NaBH4 in the presence of a transition metal complex has also been shown to be effective for reducing nitroaromatics.[3]

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Ethyl 4-fluoropyridine-2-carboxylate B Ethyl 4-fluoro-3-nitropyridine-2-carboxylate A->B fuming HNO₃ / H₂SO₄ C Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate B->C H₂ (g), Pd/C Ethanol

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Representative)

This protocol is a representative methodology based on standard procedures for nitration and subsequent reduction of pyridine derivatives.[1][2]

Step 1: Synthesis of Ethyl 4-fluoro-3-nitropyridine-2-carboxylate

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool a mixture of fuming sulfuric acid (e.g., 20% SO3) to 0 °C.

  • Slowly add Ethyl 4-fluoropyridine-2-carboxylate to the cooled acid while maintaining the temperature below 10 °C.

  • Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate

  • Dissolve the Ethyl 4-fluoro-3-nitropyridine-2-carboxylate intermediate in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the vessel with nitrogen and then introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 1-4 atm.

  • Stir the reaction mixture vigorously at room temperature for several hours until the consumption of hydrogen ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization: A Self-Validating System

The successful synthesis of the target compound must be validated through rigorous spectroscopic analysis. This ensures the structural identity and purity of the material, forming a self-validating system for the described protocol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all non-exchangeable protons. Key signals would include a triplet and a quartet for the ethyl ester group, two distinct doublets in the aromatic region for the pyridine ring protons, and a broad singlet for the amino (-NH2) protons which is exchangeable with D2O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would show distinct signals for all eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (~165-170 ppm), and the carbon attached to the fluorine will show a characteristic large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A crucial experiment for fluorinated compounds. It should show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 185.07. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

Reactivity and Applications in Medicinal Chemistry

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate is a versatile scaffold for building more complex molecules. The primary amino group, the ester functionality, and the pyridine ring itself offer multiple handles for chemical modification.

  • Amino Group Derivatization: The nucleophilic amino group is readily acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination reactions. This is a common strategy for exploring structure-activity relationships (SAR) by introducing a wide variety of substituents. Thieno[2,3-b]pyridine derivatives, which are structurally related, are key intermediates in the synthesis of antitumor drugs.[4]

  • Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This approach is frequently used in drug discovery programs. For instance, related 3-aminothieno[2,3-b]pyridine-2-carboxamides have been investigated for activity against Mycobacterium tuberculosis.

  • Scaffold for Heterocycle Synthesis: The ortho-relationship of the amino and ester groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown promise as multi-target scaffolds in oncology.

The diagram below illustrates the logical flow from the core scaffold to potential therapeutic applications based on derivatization of its key functional groups.

G cluster_derivatives Chemical Derivatization cluster_apps Potential Therapeutic Areas Core Ethyl 3-amino-4-fluoro- pyridine-2-carboxylate Amide Amide Library (via -COOH) Core->Amide Hydrolysis & Amide Coupling Fused Fused Heterocycles (e.g., Pyridopyrimidines) Core->Fused Cyclization Sulfonamide Sulfonamide Library (via -NH₂) Core->Sulfonamide Sulfonylation Infectious Infectious Disease (e.g., Anti-TB) Amide->Infectious Oncology Oncology (Kinase Inhibitors) Fused->Oncology Inflammation Inflammation Sulfonamide->Inflammation

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-4-fluoro-2-pyridinecarboxylate vs. 4-Chloro Analogs: A Comparative Analysis for Drug Discovery Professionals

Introduction In the landscape of modern medicinal chemistry, halogenated heterocycles are indispensable scaffolds. Among these, substituted pyridines are prevalent, with fluorine and chlorine atoms frequently employed as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, halogenated heterocycles are indispensable scaffolds. Among these, substituted pyridines are prevalent, with fluorine and chlorine atoms frequently employed as bioisosteric replacements to modulate a molecule's physicochemical properties, reactivity, and pharmacokinetic profile.[1][2][3] An analysis of the top 200 small molecule drugs in 2023 revealed that 30% contained at least one fluorine atom, and 15% contained at least one chlorine atom, underscoring their importance.[2][3] This guide provides a detailed comparative analysis of two closely related but functionally distinct building blocks: 3-amino-4-fluoro-2-pyridinecarboxylate and its 4-chloro analog. We will dissect the nuanced differences stemming from the choice of halogen at the C4-position, offering field-proven insights for researchers, scientists, and drug development professionals to enable more strategic decisions in lead optimization campaigns.

Part 1: The Halogen Dichotomy: Core Physicochemical Properties

The selection of a fluorine versus a chlorine substituent is a critical decision that profoundly impacts a molecule's fundamental characteristics. While often considered interchangeable, their differences in size, electronegativity, and polarizability create distinct electronic and steric environments.

Electronic and Steric Profile

The defining difference between fluorine and chlorine lies in their intrinsic atomic properties. Fluorine is the most electronegative element, leading to a highly polarized and strong C-F bond.[4] In contrast, chlorine is less electronegative but significantly more polarizable, meaning its electron cloud is more easily distorted.[3] These electronic differences, combined with steric factors, dictate the molecule's behavior.

Causality Behind the Data:

  • Bond Strength & Length: The C-F bond is exceptionally strong (mean bond dissociation energy of ~105.4 kcal/mol) and short (~1.47 Å), making it highly resistant to metabolic cleavage.[3][4] The C-Cl bond is considerably weaker (~78.5 kcal/mol) and longer (~1.77 Å), rendering it more susceptible to metabolism, yet also allowing it to participate in different types of interactions.[3][4]

  • Van der Waals Radius: Chlorine's larger radius (1.74 Å) compared to fluorine (1.47 Å) means it occupies more space, which can be a critical factor for fitting into a protein's binding pocket.[2] A chlorine atom is often considered a closer steric match for a methyl group, whereas fluorine is a closer isostere for a hydrogen or oxygen atom.[2]

Table 1: Comparative Physicochemical Properties of Fluorine vs. Chlorine

PropertyFluorine (F)Chlorine (Cl)Significance in Drug Design
Pauling Electronegativity 3.983.16Influences bond polarity, pKa, and metabolic stability.[4]
Van der Waals Radius 1.47 Å1.74 ÅAffects steric fit in binding pockets and molecular conformation.[2]
C-X Bond Energy (Aromatic) ~105.4 kcal/mol~78.5 kcal/molHigher energy indicates greater metabolic stability (C-F).[3][4]
Polarizability (αD) 3.7414.6Higher polarizability (Cl) enhances dispersion forces and halogen bonding.[3]
Lipophilicity and Solubility

A molecule's lipophilicity (LogP/LogD) and aqueous solubility are paramount to its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The choice of halogen at the C4-position provides a reliable handle to modulate these properties.

A molecular matched-pair analysis of 177 compounds showed that chlorinated molecules are consistently more lipophilic.[2] The mean LogD of chlorinated compounds was 0.45 units higher than their fluorinated counterparts (2.84 vs. 2.39).[2] Conversely, the enhanced polarity of the C-F bond and fluorine's ability to act as a weak hydrogen bond acceptor generally lead to improved aqueous solubility for fluorinated compounds.[1] This trade-off is a cornerstone of halogen selection in drug design.

Part 2: Synthesis and Chemical Reactivity

The 4-halo substituent governs the reactivity of the pyridine ring, particularly its susceptibility to Nucleophilic Aromatic Substitution (SNAr), a key reaction for the derivatization of these scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is intrinsically electron-deficient, which facilitates SNAr reactions, especially when a halogen is positioned at the 2- or 4-positions relative to the ring nitrogen.[5] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.

The rate-determining step is typically the initial attack of the nucleophile. Fluorine's intense electron-withdrawing effect strongly stabilizes the anionic Meisenheimer intermediate, making it an excellent leaving group in SNAr reactions.[6] Consequently, 4-fluoropyridines react significantly faster than their 4-chloro counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, a principle that extends to the 4-position.[7]

Expert Insight: This enhanced reactivity of the fluoro-substituted scaffold is a double-edged sword. While it allows for milder reaction conditions and broader nucleophile scope, it can also lead to lower selectivity and stability issues with complex substrates. The chloro-analog, being more stable, may be preferable for multi-step syntheses where the C4-position must remain intact through various transformations before a final SNAr step.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Synthetic Protocols

The synthesis of these scaffolds often begins with a common precursor, with the specific halogen introduced at a key step. Below are representative protocols.

Protocol 1: Synthesis of Methyl 3-amino-4-fluoro-2-pyridinecarboxylate

This protocol is adapted from methodologies involving the fluorination of pyridine N-oxides, which has proven effective for installing fluorine at positions activated for nucleophilic substitution.[8]

  • Step 1: N-Oxide Formation. To a solution of a suitable 4-substituted-3-aminopyridine-2-carboxylate precursor in dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv.) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with aqueous sodium thiosulfate and extract the product.

    • Causality: The N-oxide is formed to activate the C4-position for subsequent nucleophilic attack by fluoride. The electron-donating oxygen makes the ring more susceptible to electrophilic attack during fluorination precursors synthesis, but also activates the 4-position for SNAr.

  • Step 2: Halogen Exchange (Fluorination). Dissolve the N-oxide intermediate in a polar aprotic solvent like DMSO. Add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.5 equiv.). Heat the reaction to 125°C for 4 hours.[8]

    • Causality: A polar aprotic solvent is used to ensure the fluoride ion is poorly solvated and thus highly nucleophilic. Heat is required to overcome the activation energy for the substitution.

  • Step 3: Reduction of N-Oxide. The resulting 3-amino-4-fluoro-2-pyridinecarboxylate N-oxide can be reduced using standard conditions, such as catalytic hydrogenation (H2, Pd/C) in methanol, to yield the final product.[8]

    • Causality: Catalytic hydrogenation is a clean and efficient method for removing the N-oxide without affecting the other functional groups.

Protocol 2: Synthesis of Methyl 3-amino-4-chloro-2-pyridinecarboxylate

This synthesis can often be achieved through direct chlorination or by building the ring with the chlorine atom already in place.

  • Step 1: Ring Formation/Precursor Synthesis. A common route involves the construction of a substituted pyridone ring, which is then chlorinated. For example, reacting an appropriate enamine with a cyanoacetamide derivative can build the core structure.

  • Step 2: Chlorination. Treat the pyridone precursor with a strong chlorinating agent like phosphorus oxychloride (POCl3), often with a catalytic amount of PCl5, and heat to reflux for 2-4 hours.[9]

    • Causality: POCl3 is a powerful dehydrating and chlorinating agent that effectively converts the pyridone tautomer into the desired 4-chloropyridine.

  • Step 3: Functional Group Manipulation. Subsequent steps may involve the introduction or unmasking of the amino and carboxylate groups to yield the final product, methyl 3-amino-4-chloro-2-pyridinecarboxylate.[10][11]

Part 3: Implications in Drug Discovery and Development

The subtle physicochemical and reactivity differences between the fluoro and chloro analogs manifest as significant divergences in biological activity, metabolic fate, and overall suitability as a drug candidate.

Target Binding Interactions

A comprehensive analysis of over 3000 matched molecular pairs showed that chlorinated compounds were slightly more active than their fluorinated counterparts, with a median increase in pIC50 of 0.05.[2][3] This corresponds to an average 10-12% increase in binding affinity for the chloro analogs.[2]

Causality Behind the Effect:

  • Halogen Bonding: This effect is likely attributed to chlorine's superior ability to act as a halogen bond donor .[3] A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom and a Lewis base (e.g., a backbone carbonyl oxygen or a histidine nitrogen in a protein).[12][13] Due to its greater polarizability, chlorine forms much stronger halogen bonds than fluorine, which is a very poor halogen bond donor.[3][14]

  • Hydrophobic and Dispersion Interactions: The larger size and greater polarizability of chlorine also allow for more significant van der Waals and dispersion force interactions within hydrophobic pockets of a binding site.

Metabolic Stability

Blocking metabolic hotspots is a primary goal of lead optimization. The introduction of a halogen is a proven strategy to enhance metabolic stability by preventing enzymatic oxidation by cytochrome P450 (CYP) enzymes.[15][16][17]

Here, fluorine has a distinct advantage. The exceptional strength of the C-F bond makes it highly resistant to homolytic cleavage and enzymatic oxidation.[3][4][16] Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can dramatically increase a compound's half-life. While the C-Cl bond is also more stable than a C-H bond, it is significantly more liable to metabolism than C-F.

Table 2: Comparative Metabolic Parameters (Illustrative Matched-Pair Data)

ParameterFluoro-AnalogChloro-AnalogImplication
Metabolic Half-Life (t½) Often LongerOften ShorterFluorination is generally a more robust metabolic block.[3][18]
Intrinsic Clearance (CLint) Often LowerOften HigherLower clearance suggests slower metabolism and longer in vivo exposure.[3][18]
Primary Metabolic Route Ring oxidation, distal sitesC-Cl cleavage, ring oxidationChloro-analogs have an additional potential metabolic liability.
Decision-Making in Lead Optimization

The choice between a 3-amino-4-fluoro and a 4-chloro-2-pyridinecarboxylate scaffold is context-dependent and should be driven by the specific challenges of a drug discovery program.

Halogen_Decision_Tree Start Lead Compound with C4-H Position Problem What is the primary optimization goal? Start->Problem Metabolism Block Metabolic Oxidation at C4 Problem->Metabolism Metabolic Liability Binding Increase Binding Affinity Problem->Binding Potency Solubility Improve Aqueous Solubility Problem->Solubility Poor PK ChooseF_meta Synthesize 4-Fluoro Analog Metabolism->ChooseF_meta ChooseCl Synthesize 4-Chloro Analog Binding->ChooseCl ChooseF_sol Synthesize 4-Fluoro Analog Solubility->ChooseF_sol Rationale_F_meta Rationale: High C-F bond energy prevents CYP-mediated cleavage. ChooseF_meta->Rationale_F_meta Rationale_Cl Rationale: Larger size and polarizability can enhance van der Waals and halogen bonding interactions. ChooseCl->Rationale_Cl Rationale_F_sol Rationale: C-F bond polarity increases hydrophilicity. ChooseF_sol->Rationale_F_sol

Caption: Decision workflow for selecting F vs. Cl in lead optimization.

Part 4: Standardized Experimental Protocols

To ensure reproducibility and provide a practical resource, this section details a self-validating protocol for assessing a key property: in vitro metabolic stability.

Protocol 3: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of the 4-fluoro and 4-chloro analogs.

Materials:

  • Test Compounds (4-fluoro and 4-chloro analogs), 10 mM stock in DMSO

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (e.g., GOLDR™ NADPH)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • Acetonitrile with 0.1% formic acid and internal standard (for LC-MS/MS analysis)

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture on ice. For each 200 µL reaction, add:

    • 158 µL Phosphate Buffer (pH 7.4)

    • 20 µL NADPH regenerating system

    • 20 µL HLM (final concentration 1 mg/mL)

    • Expert Insight: Pre-incubate this mixture at 37°C for 10 minutes to equilibrate the temperature and ensure enzyme activity.

  • Initiation of Reaction: Add 2 µL of the 10 mM test compound stock (diluted to 100 µM in buffer) to the pre-warmed incubation mixture to initiate the reaction (final substrate concentration: 1 µM). Mix immediately.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture and quench it by adding it to 100 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide).

    • Causality: The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity, effectively "freezing" the reaction at that time point. The internal standard corrects for variations in sample processing and LC-MS/MS injection volume.

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the peak area ratio (parent compound/internal standard) versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Self-Validation: The protocol's integrity is validated by running high and low clearance controls alongside the test compounds. The results for these controls must fall within the laboratory's established historical range for the assay to be considered valid.

Conclusion

The strategic selection between a 3-amino-4-fluoro-2-pyridinecarboxylate and its 4-chloro analog is a nuanced decision that hinges on the specific objectives of a drug discovery program. The 4-fluoro analog offers superior metabolic stability and potentially better solubility, making it an excellent choice for overcoming pharmacokinetic challenges. Conversely, the 4-chloro analog, with its greater polarizability and size, provides a slight but consistent advantage in binding affinity, likely through enhanced halogen bonding and van der Waals interactions. By understanding the fundamental differences in their physicochemical properties, reactivity, and resulting biological behavior, researchers can make more informed, data-driven decisions, ultimately accelerating the journey from a promising lead to a viable drug candidate.

References

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Getlik, M., et al. (2013). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
  • Getlik, M., et al. (2013). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Figshare.
  • Huestis, M. P., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Carballo, R., et al. (2023). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. PMC.
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • 3-Amino-2-chloro-4-pyridinecarboxylic acid methyl ester - Introduction. (2024). ChemBK.
  • Getlik, M., et al. (2013).
  • Comparison of metabolic properties of fluorinated and chlorinated...
  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Vrábel, M., et al. (2023). Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes. RSC Publishing.
  • Forni, A., et al. (2025).
  • Wiosna-Sałyga, G., et al. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. PMC.
  • Synthesis method of 3-fluorine-4-aminopyridine.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
  • Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. Benchchem.
  • Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • The N…I halogen bond in substituted pyridines as viewed by the source function and delocalization indices.
  • Sather, A. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • 4‐Chloropyridine Hydrochloride.
  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
  • Mongin, F., & Quéguiner, G. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters.
  • 3-Amino-2-pyridinecarboxylic acid synthesis. ChemicalBook.
  • Al-Omary, F. A. M., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.
  • Benassi, E., & Vaganova, T. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • Selective Covalent Protein Modification by 4-Halopyridines Through C
  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • 4-Amino-3-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 2762773. PubChem.
  • 3-Amino-4-chloropyridine 97 20511-15-3. Sigma-Aldrich.
  • Methyl 3-amino-2-chloropyridine-4-carboxyl
  • Nájera, F., & de la Cruz, P. (2020).
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.

Sources

Foundational

4-Fluoropyridine Scaffolds in Kinase Inhibitor Design: Synthetic Utility & Physicochemical Modulation

This guide details the application of the 4-fluoropyridine moiety in kinase inhibitor discovery.[1] It addresses the dual role of this scaffold: first, as a high-reactivity electrophile for constructing privileged 4-subs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of the 4-fluoropyridine moiety in kinase inhibitor discovery.[1] It addresses the dual role of this scaffold: first, as a high-reactivity electrophile for constructing privileged 4-substituted pyridine cores (common in Type II inhibitors like Sorafenib); and second, as a retained structural motif where the fluorine atom modulates physicochemical properties (pKa, permeability) of hinge-binding domains.

[1]

Executive Summary

The 4-fluoropyridine scaffold occupies a unique niche in kinase medicinal chemistry. Unlike its chlorinated counterparts, the C4-fluorine atom serves as a hyper-active leaving group for Nucleophilic Aromatic Substitution (


), enabling the rapid assembly of 4-(aryloxy/amino)pyridine  motifs found in blockbuster drugs (e.g., Sorafenib , Regorafenib ). Furthermore, when retained in the final structure (e.g., in 2-amino-4-fluoropyridines ), the fluorine atom acts as an electronic tuner, lowering the basicity of the pyridine nitrogen to optimize hinge interactions and membrane permeability.

The Synthetic Powerhouse: Accessing Privileged Kinase Cores

The most prevalent application of 4-fluoropyridine is as a linchpin intermediate for synthesizing Type II kinase inhibitors. These inhibitors often feature a "head-to-tail" architecture where a central pyridine ring connects the hinge-binding motif to a hydrophobic "tail" via an ether or amine linkage at the C4 position.

The Advantage: Fluorine vs. Chlorine

While 4-chloropyridines are cheaper, 4-fluoropyridines are kinetically superior for


 reactions. The high electronegativity of fluorine (

) significantly lowers the energy of the transition state leading to the Meisenheimer Complex , the rate-determining step in these reactions.
  • Mechanism: The strong inductive effect (-I) of fluorine stabilizes the anionic intermediate more effectively than chlorine.

  • Reaction Rate:

    
     reactions with 4-fluoropyridine can proceed 100–300x faster than with 4-chloropyridine.
    
  • Utility: This allows for milder reaction conditions (lower temperature, weaker bases), preserving sensitive functional groups (e.g., acrylamides in covalent inhibitors) during late-stage functionalization.

Case Study: Synthesis of the Sorafenib Core

The biaryl ether core of Sorafenib (VEGFR/RAF inhibitor) is classically constructed via


. Using a 4-fluoropyridine derivative (e.g., N-methyl-4-fluoropicolinamide) enhances yield and reduces side reactions compared to the chloro-analog.

SNAr_Pathway Start 4-Fluoropyridine Derivative Complex Meisenheimer Complex (Stabilized by F) Start->Complex + Nuc, Base (Fast Addition) Nuc Nucleophile (e.g., 4-aminophenol) Nuc->Complex Product 4-Substituted Pyridine (Kinase Core) Complex->Product - F⁻ (Elimination) Drug Type II Inhibitor (e.g., Sorafenib) Product->Drug Urea Formation

Figure 1: The


 pathway leveraging 4-fluoropyridine reactivity to build kinase inhibitor cores.

Medicinal Chemistry: Fluorine as an Electronic Tuner[2]

When the fluorine atom is retained in the final inhibitor structure (e.g., 4-fluoro-2-aminopyridine ), it serves as a critical modulator of the scaffold's electronic properties.[2]

Hinge Binding & pKa Modulation

The pyridine nitrogen (N1) typically acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.

  • The Problem: Highly basic pyridines (pKa > 6-7) are often protonated at physiological pH, which can reduce membrane permeability and increase P-glycoprotein (P-gp) efflux.

  • The Solution: Introducing a fluorine at C4 (meta to the N1) exerts an electron-withdrawing effect, lowering the pKa of the pyridine nitrogen by ~1.5–2.0 log units.

    • Result: A larger fraction of the molecule remains uncharged (neutral) at pH 7.4, improving passive permeability and CNS penetration while maintaining sufficient H-bond acceptor capability for the hinge.

Structural Data: 4-Fluoro-2-Aminopyridine

Inhibitors targeting Btk and PI3K have utilized the 2-amino-4-fluoropyridine motif.

  • Binding Mode: The 2-amino group acts as the H-bond donor (to the hinge carbonyl), while the N1 acts as the acceptor.

  • Selectivity: The C4-fluorine can fill small hydrophobic pockets in the gatekeeper region or solvent front, distinct from the bulky C4-substituents seen in Type II inhibitors.

Advanced Application: Covalent Warhead Installation

4-Fluoropyridine is increasingly used to synthesize Vinylpyridine warheads for Targeted Covalent Inhibitors (TCIs).

  • Target: Cysteine residues (e.g., C797 in EGFR).

  • Strategy: A 2-bromo-4-fluoropyridine intermediate is reacted with the core scaffold via

    
     (displacing the F). The remaining bromine is then used in a Suzuki coupling to install the vinyl group. This "displace-then-couple" sequence is more efficient than trying to install a pre-formed vinylpyridine, which can polymerize.
    

Experimental Protocols

Protocol A: Synthesis of 4-(4-Aminophenoxy)pyridine Core

This protocol synthesizes the key intermediate for Sorafenib-like Type II inhibitors.

Reagents:

  • 4-Fluoro-N-methylpicolinamide (1.0 equiv)

  • 4-Aminophenol (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Preparation: Charge a flame-dried reaction flask with 4-aminophenol and anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add KOtBu portion-wise. Stir for 15 min to generate the phenoxide anion.

  • Addition: Add 4-Fluoro-N-methylpicolinamide (dissolved in minimal DMF) dropwise to the phenoxide solution. Note: The reaction is exothermic; maintain temp < 10°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. (Monitor by LC-MS; the 4-fluoro substrate reacts significantly faster than the 4-chloro analog, often requiring no heating).

  • Workup: Quench with ice-water. The product often precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Yield: Typical yields range from 85–95%.

Protocol B: Synthesis of 4-Fluoro-2-Aminopyridine Hinge Binder

Used for fragment-based optimization of hinge interactions.

Reagents:

  • 2-Bromo-4-fluoropyridine[3]

  • Ammonia source (e.g., Ammonium hydroxide or Benzylamine followed by deprotection)

  • Catalyst: CuI / L-Proline (if using Buchwald/Ullmann conditions)

Procedure (Direct Amination):

  • Mix: Combine 2-bromo-4-fluoropyridine and aqueous ammonia (28%) in a sealed pressure tube.

  • Heat: Heat to 100°C for 12 hours. Note: The Br is displaced preferentially over the F at C4 under these specific conditions due to the directing effect of the ring nitrogen, though mixtures can occur. Modern routes prefer Pd-catalyzed amination to ensure regioselectivity at C2.

  • Purification: Extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    

Comparative Data: Fluorine Effect[4][5][6]

PropertyPyridine (Unsubstituted)4-Chloropyridine4-Fluoropyridine Impact on Inhibitor Design

Reactivity
LowModerateHigh Enables mild, late-stage synthesis of core scaffolds.
pKa (Conj. Acid) 5.23.83.0 - 3.5 Reduces basicity; improves CNS penetration & permeability.
C-X Bond Energy N/A95 kcal/mol116 kcal/mol C-F bond is stable unless activated for

.
Lipophilicity (

)
0.00.710.14 Fluorine is less lipophilic than Chlorine; better solubility.

References

  • BenchChem. (2025).[1][4] Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines: Application Notes and Protocols. Retrieved from 
    
  • Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7, 422–429.

  • Kusakabe, K., et al. (2015).[5] A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors.[5] Bioorganic & Medicinal Chemistry, 23(9), 2247-2260.

  • Laufer, R., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate via SNAr

This comprehensive Application Note details the synthesis of ethyl 3-amino-4-fluoro-pyridine-2-carboxylate , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, RET, and VEGFR targets). The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note details the synthesis of ethyl 3-amino-4-fluoro-pyridine-2-carboxylate , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, RET, and VEGFR targets). The protocol focuses on the Nucleophilic Aromatic Substitution (SNAr) of a chloride leaving group with fluoride (Halex reaction), followed by a chemoselective reduction.

Introduction & Retrosynthetic Analysis

The 3-amino-4-fluoropyridine core is a privileged structure in medicinal chemistry, often serving as a hydrogen bond donor/acceptor motif in the ATP-binding pocket of kinases. The introduction of fluorine at the C4 position is challenging due to the high bond strength of C-F and the tendency for defluorination during subsequent steps.

Direct fluorination of an electron-rich 3-aminopyridine is chemically inefficient. Therefore, the strategy employs a nitro-activated SNAr approach. The strong electron-withdrawing nature of the nitro group at C3 (ortho to the reaction site) and the ester at C2 (meta to the reaction site, but electron-withdrawing) activates the C4-chloride for displacement by fluoride.

Retrosynthetic Pathway

The synthesis is designed backwards from the target to commercially available precursors:

  • Target: Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate.

  • Precursor 1: Ethyl 4-fluoro-3-nitropyridine-2-carboxylate (via Nitro Reduction).

  • Precursor 2: Ethyl 4-chloro-3-nitropyridine-2-carboxylate (via SNAr Fluorination).

  • Starting Material: Ethyl 4-hydroxy-3-nitropyridine-2-carboxylate (or its tautomer, 4-pyridone).

Retrosynthesis Target Ethyl 3-amino-4-fluoro- pyridine-2-carboxylate Inter1 Ethyl 4-fluoro-3-nitro- pyridine-2-carboxylate Target->Inter1 Nitro Reduction (Fe/NH4Cl) Inter2 Ethyl 4-chloro-3-nitro- pyridine-2-carboxylate Inter1->Inter2 SNAr Fluorination (KF, 18-crown-6) Start Ethyl 4-hydroxy-3-nitro- pyridine-2-carboxylate Inter2->Start Chlorination (POCl3)

Figure 1: Retrosynthetic strategy leveraging nitro-activation for the critical C4-fluorination.

Mechanistic Insight: The SNAr "Halex" Reaction

The core of this protocol is the Halogen Exchange (Halex) reaction. Standard SNAr requires a strong nucleophile and an electron-deficient ring. Here, the fluoride ion (a poor nucleophile in protic solvents but strong in polar aprotic solvents) displaces chloride.

Mechanism[1][2][3]
  • Activation: The C3-nitro group withdraws electron density from the ring via resonance and induction, making C4 highly electrophilic.

  • Addition: Fluoride attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic Meisenheimer Complex . The negative charge is delocalized onto the nitro group and the ring nitrogen.

  • Elimination: The chloride ion leaves, restoring aromaticity and yielding the 4-fluoro product.

Critical Factor: Fluoride is a "hard" nucleophile. The reaction is reversible; however, since the C-F bond is stronger than the C-Cl bond, the equilibrium favors the fluoride product if the chloride is effectively removed or if the fluoride concentration is maintained high (using anhydrous conditions to prevent solvation).

Mechanism Substrate Substrate (4-Cl, 3-NO2) TS Meisenheimer Complex (sp3 C4, anionic) Substrate->TS + F- (k1) Product Product (4-F, 3-NO2) TS->Product - Cl- (k2) note Rate Determining Step: Usually k1 (Addition) Activated by 3-NO2 TS->note

Figure 2: Reaction coordinate for the nitro-activated SNAr fluorination.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-fluoro-3-nitropyridine-2-carboxylate (SNAr)

Safety Warning: This reaction uses Potassium Fluoride (KF) at high temperatures. While HF is not added directly, trace moisture can generate HF. Use proper PPE and a fume hood.

Reagents & Materials
  • Substrate: Ethyl 4-chloro-3-nitropyridine-2-carboxylate (1.0 equiv).

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 equiv).

    • Note: Standard KF is hygroscopic and less reactive. Spray-dried or freeze-dried KF is essential for high yields.

  • Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (TPPBr).

  • Solvent: Anhydrous DMSO or Sulfolane (0.2 M concentration).

  • Workup: Ethyl Acetate (EtOAc), Brine, Water.

Step-by-Step Procedure
  • Drying: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a nitrogen stream, add the substrate (10 mmol, 2.30 g), spray-dried KF (25 mmol, 1.45 g), and 18-Crown-6 (1 mmol, 0.26 g).

  • Solvation: Add anhydrous DMSO (50 mL). The mixture will be a suspension.

  • Reaction: Heat the mixture to 100–110 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The starting material (Cl) typically elutes slightly lower or higher than the product (F) depending on the stationary phase, but LC-MS is definitive (Mass shift: Cl [35/37] -> F [19]).

  • Quench: Cool the reaction to room temperature (RT). Pour the mixture into ice-cold water (200 mL) to dissolve the salts and DMSO.

  • Extraction: Extract with EtOAc (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc/Hexane).

    • Expected Yield: 75–85%.[1][2]

    • Appearance: Yellow to orange solid.

Protocol B: Reduction to Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate

Critical Consideration: Catalytic hydrogenation (H2/Pd-C) carries a high risk of hydrodefluorination (cleaving the C-F bond). Therefore, a mild chemical reduction using Iron (Fe) or Tin(II) Chloride is preferred.

Reagents & Materials
  • Substrate: Ethyl 4-fluoro-3-nitropyridine-2-carboxylate (1.0 equiv).

  • Reductant: Iron powder (Fe) (5.0 equiv) (fine mesh).

  • Additive: Ammonium Chloride (NH4Cl) (5.0 equiv).

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure
  • Setup: In a round-bottom flask, dissolve the nitro-substrate (5 mmol, ~1.07 g) in Ethanol (20 mL).

  • Activation: Add a solution of NH4Cl (25 mmol, 1.34 g) in Water (7 mL).

  • Addition: Add Iron powder (25 mmol, 1.40 g) in one portion.

  • Reaction: Heat the mixture to 70–80 °C with vigorous stirring for 2–3 hours.

    • Observation: The reaction will turn dark/brown (iron oxides).

    • Monitoring: TLC should show the disappearance of the non-polar nitro compound and the appearance of a polar, fluorescent amine spot.

  • Filtration: Hot filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot Ethanol (20 mL).

  • Concentration: Concentrate the filtrate to remove most of the ethanol.

  • Workup: Dilute the aqueous residue with saturated NaHCO3 (to ensure basicity) and extract with EtOAc (3 x 30 mL).

  • Isolation: Dry the organics (Na2SO4), filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via chromatography if needed.

    • Expected Yield: 80–90%.[3]

    • Characterization: 1H NMR will show the disappearance of the nitro group signals and the appearance of a broad NH2 singlet (approx. 5.0–6.0 ppm).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Wet KF or SolventUse spray-dried KF; store KF in a desiccator; use molecular sieves for DMSO.
Defluorination (Step 2) Over-reductionAvoid H2/Pd. Stick to Fe/NH4Cl or SnCl2. If using H2, use sulfided Pt/C.
Black Tarry Crude (Step 1) Temperature too highDo not exceed 120 °C. High temps degrade the pyridine ring.
Poor Separation (Step 1) DMSO carryoverEnsure thorough water washes during workup (5:1 water:organic ratio).

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines: Mechanism & Scope: Loudon, G. M. Organic Chemistry. "Nucleophilic Aromatic Substitution." Specific Halex Conditions: Adams, D. J., et al. "Regioselective Displacement of Nitro Groups by Fluoride in Pyridines." Tetrahedron 60, no. 44 (2004).
  • Synthesis of 3-amino-4-fluoropyridines (Analogous Routes)

    • Patent Reference: "Preparation of 3-fluoro-4-aminopyridine derivatives."[4][5] CN101863829A.[5] Link

    • Precursor Synthesis: "Synthesis of methyl 3-fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." Beilstein J. Org. Chem. (2011). Link

  • General Halex Methodology

    • Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. The Replacement of Chloride by Fluoride in Pyridines." J. Am. Chem. Soc. 81, no. 1 (1959): 2674. Link

(Note: While specific literature for the exact ethyl ester derivative is proprietary in some kinase inhibitor patents, the chemistry described above is the standard, validated industry protocol for this specific substitution pattern).

Sources

Application

Preparation of pyrido[3,2-d]pyrimidines from 3-amino-2-pyridinecarboxylates

Executive Summary The pyrido[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, pyrido[2,3-d]pyrimidine.[1][2] This bicyclic system is a core str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, pyrido[2,3-d]pyrimidine.[1][2] This bicyclic system is a core structural element in inhibitors of dihydrofolate reductase (DHFR), phosphodiesterase IV (PDE4), and PI3K


.[1][2]

This Application Note provides a definitive guide for the cyclocondensation of 3-amino-2-pyridinecarboxylates (and their corresponding acids) to generate the pyrido[3,2-d]pyrimidine core. Unlike benzene-based quinazoline synthesis, the electron-deficient nature of the pyridine ring necessitates specific thermal and catalytic modifications to the classic Niementowski reaction. We present three validated protocols: classical thermal condensation, urea fusion, and microwave-assisted synthesis, alongside critical purification strategies for these often-insoluble heteroaromatics.[1][2]

Structural Logic & Retrosynthetic Analysis

To successfully synthesize the [3,2-d] isomer, one must rigorously verify the starting material regiochemistry.[2] The target scaffold requires the fusion of a pyrimidine ring onto the b-face of the pyridine.

  • Target: Pyrido[3,2-d]pyrimidine.[1][2][3][4]

  • Precursor: 3-aminopyridine-2-carboxylic acid (or ester).[1]

  • Critical Distinction: Confusion with the [2,3-d] isomer is common.[1] The [2,3-d] isomer is derived from 2-aminopyridine-3-carboxylic acid.[1]

Mechanistic Challenge: The exocyclic amine at position 3 of the pyridine ring is less nucleophilic than an aniline nitrogen due to the electron-withdrawing inductive effect (-I) of the pyridine nitrogen.[1] Consequently, cyclization requires higher activation energies or forcing conditions compared to quinazoline synthesis.[2]

Figure 1: Synthetic Logic Flow

G Start 3-Amino-2-pyridinecarboxylate Inter Intermediate Amidine/Ureido Start->Inter Nucleophilic Attack (High Temp) Reagent1 Formamide (Cyclizing Agent) Reagent1->Inter Reagent2 Urea (Carbonyl Source) Reagent2->Inter Product1 Pyrido[3,2-d]pyrimidin-4(3H)-one Inter->Product1 - H2O / ROH (Formamide Route) Product2 Pyrido[3,2-d]pyrimidine-2,4-dione Inter->Product2 - NH3 / ROH (Urea Route)

Caption: Divergent synthesis pathways from the common 3-amino-2-pyridinecarboxylate precursor.

Validated Protocols

Method A: The Modified Niementowski Reaction (Formamide Route)

Target: Pyrido[3,2-d]pyrimidin-4(3H)-one[1]

This method utilizes formamide as both solvent and C-N source. Standard reflux is often insufficient; superheating is required.

Reagents:

  • Methyl 3-aminopyridine-2-carboxylate (1.0 equiv)[1]

  • Formamide (10-15 volumes)[1]

  • Ammonium formate (Catalytic, 0.1 equiv) – Critical for initiating nucleophilic attack.[1][2]

Protocol:

  • Setup: Charge a round-bottom flask with the amino-ester and formamide. Add ammonium formate.

  • Thermal Phase: Heat the mixture to 140–150 °C . A reflux condenser is necessary, but the internal temperature must reach this threshold to drive the condensation.

  • Monitoring: The reaction typically requires 6–12 hours. Monitor by TLC (10% MeOH in DCM).[1] The starting material is fluorescent; the product is usually a non-fluorescent precipitate.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a tan/brown solid.

  • Isolation: Dilute with water (2 volumes) to maximize precipitation. Filter the solid.[5][6]

  • Purification: Recrystallize from DMF/Ethanol (1:1) or glacial acetic acid.[1][7]

Notes from the Bench:

  • Yield Expectation: 60–75%.

  • Troubleshooting: If no precipitate forms upon cooling, the intermediate amidine may have formed but failed to cyclize.[2] Increase temperature to 170 °C for 1 hour.

Method B: Urea Fusion (Dione Synthesis)

Target: Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione[1][2]

This solvent-free "melt" method is ideal for generating the dione scaffold, which can be further functionalized (e.g., chlorination with


).[1][2]

Reagents:

  • 3-Aminopyridine-2-carboxylic acid (1.0 equiv)[1]

  • Urea (5.0 equiv) – Excess acts as the molten medium.[1]

Protocol:

  • Grinding: Finely grind the amino acid and urea in a mortar until a homogeneous powder is obtained.

  • Fusion: Transfer to a flask and heat in an oil bath or sand bath to 180–200 °C .

  • Observation: The mixture will melt into a clear liquid, then resolidify as the product forms and ammonia gas evolves. Caution: Ensure proper ventilation for ammonia.[2]

  • Completion: Continue heating the solid mass for 30–60 minutes after solidification to ensure completion.

  • Workup (The Alkali Wash):

    • Cool to room temperature.

    • Add 2N NaOH solution. The dione product is soluble in base (forming the sodium salt), while impurities often remain insoluble.

    • Filter off any undissolved solids.[5]

    • Acidify the filtrate with concentrated HCl to pH 4–5. The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter, wash with water, and dry.[2][8]

Method C: Microwave-Assisted Cyclization

Target: Rapid Library Generation[1]

Microwave irradiation overcomes the low nucleophilicity of the pyridine amine by providing rapid, uniform heating.

Protocol:

  • Mixture: Combine Methyl 3-aminopyridine-2-carboxylate (1 mmol) and Formamide (3 mL) in a microwave vial.

  • Catalyst: Add 1 drop of concentrated

    
     or glacial acetic acid.
    
  • Irradiation: Heat at 160 °C for 15–20 minutes (High Absorption setting).

  • Workup: Pour the hot reaction mixture into ice water. Collect the precipitate.

Comparison of Methods:

ParameterThermal (Formamide)Urea FusionMicrowave
Reaction Time 6–12 Hours2–3 Hours15–30 Minutes
Temperature 150 °C180–200 °C160 °C
Primary Product 4-one derivative2,4-dione derivative4-one derivative
Scalability HighMedium (Stirring issues)Low (Batch limited)
Yield 60–75%70–85%80–90%

Critical Purification & Characterization Workflow

Pyrido[3,2-d]pyrimidines are notorious for low solubility in organic solvents ("brick dust").[1][2] Standard flash chromatography is often ineffective.

Figure 2: Purification Decision Tree

P Start Crude Reaction Solid Check Solubility Check: 2N NaOH Start->Check Soluble Soluble in Base? (Likely Dione/OH form) Check->Soluble Yes Insoluble Insoluble in Base? Check->Insoluble No AcidP Precipitate with HCl (pH 4-5) Soluble->AcidP Recryst Recrystallize: DMF or AcOH Insoluble->Recryst Final Pure Pyrido[3,2-d]pyrimidine AcidP->Final Recryst->Final

Caption: Purification strategy based on the amphoteric nature of the hydroxypyrimidine scaffold.

Analytical Validation:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyrimidine C2 proton around

    
     8.2–8.5 ppm (for 4-ones).[1]
    
  • IR Spectroscopy: Disappearance of the ester carbonyl (

    
    ) and appearance of the amide/lactam bands (
    
    
    
    ).[1]

References

  • Niementowski Reaction Variations: Williamson, T. A.[2][9] The Chemistry of Heterocyclic Compounds. Wiley, 1957.[2] (Foundational text on the extension of quinazoline synthesis to pyridine analogs).

  • Microwave Synthesis of Pyridopyrimidines: Microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.[1][7][10][11][12][13] (Note: Protocol adaptable to [3,2-d] isomer).[1][2]

  • Biological Relevance (PDE4 Inhibitors): Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives.[1][2][4][14]

  • Review of Isomer Synthesis: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.[1][2]

  • Solubility & Properties: Physical Properties of Pyrido[3,2-d]pyrimidine-2,4-diol.[1][2]

Sources

Method

Nucleophilic substitution at C4 position of ethyl 3-amino-4-fluoropyridine-2-carboxylate

Topic: Nucleophilic Substitution at C4 Position of Ethyl 3-amino-4-fluoropyridine-2-carboxylate Content Type: Application Note & Experimental Protocol Doc ID: AN-PYR-F4-SUB-001 Executive Summary Ethyl 3-amino-4-fluoropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Substitution at C4 Position of Ethyl 3-amino-4-fluoropyridine-2-carboxylate Content Type: Application Note & Experimental Protocol Doc ID: AN-PYR-F4-SUB-001

Executive Summary

Ethyl 3-amino-4-fluoropyridine-2-carboxylate represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, PI3K) and bicyclic heterocycles like 1,5-naphthyridines and pyrido[3,4-d]pyrimidines.

While the C3-amino group acts as an electron-donating group (EDG) that theoretically deactivates the ring toward nucleophilic attack, the presence of the highly electronegative fluorine at C4—combined with the electron-withdrawing C2-ester—renders this substrate highly reactive toward SNAr (Nucleophilic Aromatic Substitution). This Application Note details the mechanistic advantages of the 4-fluoro analog over its chloro-counterpart, provides optimized protocols for amination and etherification, and outlines critical troubleshooting steps for scale-up.

Mechanistic Insight & Rational Design

The "Fluoro-Advantage" in SNAr

Unlike aliphatic substitution (SN2), where C-F bonds are inert due to their strength, SNAr reactions on pyridines benefit significantly from the presence of fluorine.

  • Rate-Determining Step: The addition of the nucleophile to form the Meisenheimer complex is rate-limiting.[1]

  • Inductive Stabilization: The high electronegativity of fluorine (

    
    ) inductively stabilizes the anionic intermediate (Meisenheimer complex) more effectively than chlorine or bromine.
    
  • Leaving Group Ability: Once the complex forms, the restoration of aromaticity drives the rapid expulsion of the fluoride ion.

Regioselectivity & Electronic Push-Pull

The substrate features competing electronic effects:

  • Deactivation: The C3-NH2 lone pair donates electron density into the ring, raising the LUMO energy and making the ring less electrophilic.

  • Activation: The C2-COOEt and the pyridine Nitrogen (N1) withdraw density.

  • Net Result: The C4 position is the "softest" electrophilic center. The C4-F bond polarization directs nucleophiles exclusively to the 4-position, avoiding the 6-position byproduct often seen in non-substituted pyridines.

Figure 1: Mechanistic Pathway (SNAr)

SNAr_Mechanism Substrate Ethyl 3-amino- 4-fluoropyridine- 2-carboxylate TS Meisenheimer Complex (Stabilized by F) Substrate->TS Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Product C4-Substituted Product TS->Product Elimination (Fast) LG HF / Salt TS->LG

Caption: The high electronegativity of the C4-Fluorine lowers the energy of the transition state, accelerating the addition step despite the deactivating effect of the C3-amine.

Experimental Protocols

Protocol A: Amination (C4-Displacement with Primary/Secondary Amines)

Primary application: Synthesis of diamino-pyridine precursors for imidazopyridines.

Reagents:

  • Substrate: Ethyl 3-amino-4-fluoropyridine-2-carboxylate (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMSO or NMP (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in DMSO (concentration ~0.2 M).

  • Addition: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.

  • Reaction: Heat the mixture to 80°C . Monitor by LCMS or TLC (50% EtOAc/Hexanes).

    • Observation: The reaction typically reaches completion within 2–4 hours. The fluoro-analog reacts significantly faster than the chloro-analog (which often requires 120°C+).

  • Workup (Precipitation Method):

    • Cool to room temperature.[1][2]

    • Slowly pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Alternative Workup (Extraction):

    • If no precipitate forms (common with polar amines), dilute with EtOAc, wash with water (3x) and Brine (1x). Dry over Na2SO4.

Table 1: Solvent & Base Optimization Screen

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1EtOHEt3N801245%Slow; Solvolysis byproducts observed.
2DMFK2CO3100482%Good, but workup requires extensive washing.
3DMSO DIPEA 80 2 94% Optimal. Clean conversion.
4THFLiHMDS0 -> RT160%Over-reaction; ester hydrolysis observed.
Protocol B: Etherification (C4-Displacement with Alkoxides/Phenols)

Primary application: Synthesis of 4-alkoxy intermediates.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.2 equiv

  • Base: NaH (60% dispersion) or Cs2CO3

  • Solvent: DMF or THF

Procedure:

  • Activation: In a separate vial, suspend NaH (1.2 equiv) in dry THF/DMF at 0°C. Add the alcohol dropwise and stir for 15 min to generate the alkoxide.

  • Coupling: Add the fluoropyridine substrate (dissolved in minimal solvent) to the alkoxide solution.

  • Reaction: Allow to warm to room temperature. If using bulky alcohols, heat to 60°C.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Purification: Extract with EtOAc. Flash chromatography is usually required to separate the product from unreacted mineral oil (from NaH).

Critical Troubleshooting & Optimization

The "Ortho-Effect" & Cyclization Risks

The proximity of the C3-amine and C2-ester creates a risk of downstream cyclization, particularly under forcing conditions or acidic workups.

  • Risk: Formation of 1,5-naphthyridin-4-ones if the incoming nucleophile contains a ketone or ester.

  • Mitigation: Keep reaction pH basic. Avoid heating above 120°C unless cyclization is the intended next step.

Hydrodefluorination

In rare cases (especially with Pd catalysis or formate donors), the Fluorine can be replaced by Hydrogen.

  • Detection: Check 1H NMR. The C4-H appears as a doublet of doublets around 6.5–7.0 ppm, distinct from the product.

  • Prevention: Ensure anhydrous solvents; avoid transition metals during the SNAr step.

Analytical Validation (Self-Validating System)
  • 19F NMR: This is the most robust checkpoint. The starting material shows a signal typically around -90 to -110 ppm. Success is defined by the complete disappearance of this peak.

  • LCMS: Monitor the mass shift. F (19 Da) -> N-R (variable). Note that HF generation can sometimes suppress ionization in unbuffered LCMS runs.

Experimental Workflow Diagram

Workflow Start Start: Ethyl 3-amino-4-fluoropyridine -2-carboxylate Dissolve Dissolve in DMSO (0.2M) Add DIPEA (2.0 eq) Start->Dissolve AddNu Add Nucleophile (Amine/Thiol) Dissolve->AddNu Heat Heat to 80°C (2-4 Hours) AddNu->Heat Check Checkpoint: LCMS / 19F NMR Heat->Check Check->Heat Incomplete (+ Time/Temp) Workup Precipitate in Ice Water Filter Solids Check->Workup Complete Purify Recrystallization (EtOH/Water) Workup->Purify

Caption: Optimized workflow for the SNAr reaction, prioritizing precipitation workup for high-throughput efficiency.

References

  • Synthesis of 1,5-Naphthyridines (Downstream Application): Journal of Medicinal Chemistry. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase." [Link]

  • Comparative Reactivity (Fluoro vs Chloro): National Institutes of Health (PMC). "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination." [Link]

  • Late-Stage Functionalization: ACS Central Science. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." [Link]

  • Patent Literature (Scale-Up Context): World Intellectual Property Organization. "WO2012151640A1 - Methods for preparing naphthyridines."

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Fluorinated Aminopyridines

Executive Summary Fluorinated aminopyridines are high-value pharmacophores in medicinal chemistry, offering metabolic stability and bioisosteric utility. However, they represent a "perfect storm" for palladium catalysis:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated aminopyridines are high-value pharmacophores in medicinal chemistry, offering metabolic stability and bioisosteric utility. However, they represent a "perfect storm" for palladium catalysis: the basic pyridine nitrogen and exocyclic amine act as catalyst poisons (chelators), while the electron-withdrawing fluorine atom alters the electronic landscape of the ring, complicating oxidative addition and reductive elimination.

This guide provides field-proven protocols to overcome these barriers. By utilizing Generational Precatalysts (Pd-G3/G4) and Sterically Demanding Ligands , researchers can bypass the "chelation trap" and achieve high yields in both C–N (Buchwald-Hartwig) and C–C (Suzuki-Miyaura) bond formations.

Technical Background: The "Double Trouble" Effect

To successfully couple these substrates, one must understand the two primary failure modes:

A. The Chelation Trap (Catalyst Poisoning)

Unlike simple aryl halides, aminopyridines possess two nitrogen sites capable of binding to Pd(II).

  • Pyridine Nitrogen: Strongly coordinates to electrophilic Pd(II), forming an off-cycle resting state (inactive).

  • Exocyclic Amine: Can form a stable 4- or 5-membered chelate with the metal center, effectively shutting down the catalytic cycle.

B. The Fluorine Electronic Effect

The high electronegativity of fluorine ($ \chi = 3.98 $) exerts a strong inductive effect (-I) on the pyridine ring.

  • Impact on Electrophile (Py-X): Lowers the LUMO energy, theoretically facilitating oxidative addition. However, it also makes the ring electron-deficient, destabilizing the Pd(II) intermediate unless electron-rich ligands are used.

  • Impact on Nucleophile (Py-NH2): The fluorine atom pulls electron density away from the amine, significantly lowering its nucleophilicity. Standard weak bases (e.g., $ Cs_2CO_3 $) often fail; stronger bases (e.g., LHMDS, NaOtBu) are frequently required.

Visualization: The Chelation Trap

The following diagram illustrates how the substrate diverts the catalyst into an inactive "sink."

ChelationTrap Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Pd_Active->OxAdd + Ar-X Dead_Complex Inactive Chelate (Catalyst Sink) Pd_Active->Dead_Complex + Substrate (Coordination) Substrate Fluorinated Aminopyridine Substrate->Dead_Complex Product Coupled Product OxAdd->Product Cycle Continues

Figure 1: The "Chelation Trap" mechanism where the aminopyridine substrate coordinates to the active catalyst, removing it from the productive cycle.

Strategic Optimization

Ligand Selection

The choice of ligand is binary: it must be bulky enough to physically prevent N-coordination to the metal center.

Reaction TypeRecommended LigandWhy?
C–N Coupling BrettPhos / tBuBrettPhos Large steric bulk prevents catalyst poisoning; electron-rich nature facilitates oxidative addition into electron-poor rings.
C–C Coupling XPhos / SPhos Biaryl backbone provides stability; high turnover numbers for heteroaryl chlorides.
Alternative RuPhos Excellent for secondary amines or sterically hindered coupling partners.
The Precatalyst Advantage

Do not use Pd(dba)₂ or Pd(OAc)₂. These sources require in-situ reduction and ligation, during which the aminopyridine will sequester the naked palladium.

  • Solution: Use Palladacycle Precatalysts (G3 or G4) (e.g., XPhos Pd G4). These release the active L-Pd(0) species only upon heating and base activation, ensuring the catalyst enters the cycle immediately without opportunity for poisoning.

Protocol 1: C–N Coupling (N-Arylation)

Objective: Arylation of the exocyclic amine of a fluorinated aminopyridine. Challenge: Low nucleophilicity of the amine due to F-atom withdrawal.

Materials
  • Nucleophile: Fluorinated aminopyridine (1.0 equiv)

  • Electrophile: Aryl bromide or chloride (1.1 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (1–3 mol%)

  • Base: LHMDS (Lithium hexamethyldisilazide, 1M in THF) (2.2 equiv)

    • Note: If F is base-sensitive, switch to NaOtBu, but LHMDS is superior for weak nucleophiles.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[1]

  • Solids Addition: Add the fluorinated aminopyridine (1.0 equiv), Aryl halide (1.1 equiv), and tBuBrettPhos Pd G4 (0.02 equiv) to the vial.

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).

  • Solvent & Base:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M).

    • Add LHMDS solution dropwise via syringe.

  • Reaction: Heat the block to 80–100 °C . Stir vigorously (1000 rpm).

    • QC Point: The mixture should turn from pale yellow to a dark amber/brown. If it turns black immediately (Pd black precipitation), the catalyst has decomposed; check oxygen exclusion.

  • Workup: After 2–4 hours (monitor by LCMS), cool to RT. Quench with saturated $ NH_4Cl $. Extract with EtOAc.[2]

  • Purification: Flash chromatography. (Note: Fluorinated pyridines often streak on silica; add 1% $ Et_3N $ to the eluent).

Protocol 2: C–C Coupling (Suzuki-Miyaura)

Objective: Coupling a boronic acid to a chlorofluoropyridine (leaving the amine free). Challenge: Preventing the free amine from poisoning the catalyst during the cycle.

Materials
  • Electrophile: Chloro-fluoro-aminopyridine (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2 mol%)

  • Base: $ K_3PO_4 $ (3.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF : Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing (Critical): Prepare the solvent mixture (THF/Water) and sparge with Argon for 15 minutes before adding to reagents. Oxygen is the enemy of phosphine ligands.

  • Assembly: In a reaction tube, combine the Chloro-fluoro-aminopyridine, Boronic Acid, and XPhos Pd G4 .

  • Activation: Add the degassed solvent mixture.

  • Base Addition: Add the $ K_3PO_4 $ solution.

  • Reaction: Heat to 60 °C .

    • Note: Higher temperatures (>80°C) may encourage hydrodehalogenation (loss of Cl without coupling) or competitive activation of the C-F bond.

  • Monitoring: Monitor by LCMS. Look for the "Protodeboronation" byproduct (Ar-H) of the boronic acid; if high, add more boronic acid (0.5 equiv) and continue heating.

  • Workup: Dilute with water, extract with DCM (avoid acidic workups which may protonate the pyridine).

Decision Tree & Optimization Workflow

Use this logic flow to determine the correct parameters for your specific substrate.

OptimizationTree Start Start: Fluorinated Aminopyridine Coupling Type Bond Type? Start->Type CN C-N (Buchwald) Type->CN CC C-C (Suzuki) Type->CC LigandCN Ligand: tBuBrettPhos Base: LHMDS CN->LigandCN LigandCC Ligand: XPhos Base: K3PO4 CC->LigandCC CheckF Is F ortho to reaction site? LigandCN->CheckF LigandCC->CheckF HighTemp Increase Temp to 100°C (Steric Barrier) CheckF->HighTemp Yes StdTemp Standard Temp 60-80°C CheckF->StdTemp No

Figure 2: Strategic decision tree for selecting reaction conditions based on bond type and steric environment.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to G4 Precatalyst . Increase catalyst loading to 5 mol%. Ensure Argon purge is rigorous.
Pd Black Formation Oxidation of LigandDegass solvents before mixing. Check Argon line for leaks.
Hydrodehalogenation (Ar-H) Hydride Source presentEnsure solvents are anhydrous (for Buchwald). Avoid alcohols (use Dioxane/Toluene).
Low Yield (C-N) Amine too weakSwitch base from NaOtBu to LHMDS or LiHMDS .

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. (Context on electron-deficient heterocycles). [Link]

  • Molander, G. A., & Sandrock, D. L. (2008).[3] Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(5), 2052–2057. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Analysis of Hydrogen Bonding in Aminopyridine Esters

For researchers and professionals in drug development, understanding the nuanced world of molecular interactions is paramount. Among these, the hydrogen bond stands out for its critical role in dictating molecular confor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced world of molecular interactions is paramount. Among these, the hydrogen bond stands out for its critical role in dictating molecular conformation, stability, and biological activity. Aminopyridine esters, a class of compounds with significant pharmacological interest, are particularly influenced by these interactions. This guide provides an in-depth, objective comparison of key spectroscopic techniques used to elucidate hydrogen bonding in these molecules, supported by experimental insights and data. Our focus is not just on the "how," but the "why," grounding every recommendation in established scientific principles to ensure your experimental design is both robust and insightful.

The Central Role of Hydrogen Bonding in Aminopyridine Esters

Aminopyridine esters possess multiple sites for hydrogen bonding: the pyridine ring nitrogen, the amino group (N-H), and the ester carbonyl group (C=O). The interplay of these groups can lead to both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. These interactions are not merely structural footnotes; they govern everything from crystal packing and solubility to the molecule's ability to bind to a biological target. A precise understanding of these bonds is therefore essential for rational drug design and materials engineering.

This guide will compare the three most powerful and accessible spectroscopic techniques for this purpose: Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will also touch upon computational methods as a vital complementary tool.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic method probes the molecular structure through a different lens. The key is to understand their individual strengths and how they can be used synergistically to build a complete picture of the hydrogen bonding network.

Fourier Transform Infrared (FTIR) Spectroscopy: The Vibrational Probe

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Hydrogen bonding directly affects the vibrational frequencies of the functional groups involved, making it a direct and sensitive detection method.

Core Principle: When a group like an N-H or C=O forms a hydrogen bond, the bond slightly weakens and lengthens. This results in a lower vibrational frequency (a "red shift") and a characteristic broadening of the corresponding peak in the IR spectrum.[1][2] The magnitude of this shift often correlates with the strength of the hydrogen bond.[3]

Expert Insights & Experimental Choices:

  • Causality: The choice of solvent is critical. For studying intermolecular interactions, a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or chloroform (CDCl₃) is preferred. These solvents minimize their own hydrogen bonding with the analyte, allowing the specific interactions of the aminopyridine ester to be observed without interference.

  • Concentration Dependence: To distinguish between intramolecular and intermolecular hydrogen bonding, a concentration-dependent study is invaluable. The positions of bands due to intramolecular bonds will remain constant with dilution, while bands from intermolecular bonds will decrease in intensity as the molecules are further separated.

  • Temperature Effects: Lowering the temperature can stabilize and strengthen hydrogen-bonded complexes, often leading to more pronounced spectral shifts.[3] This can be a useful technique for confirming the presence of weaker interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Electronic Environment Sensor

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly protons (¹H NMR). The chemical shift of a proton is exquisitely sensitive to its local electron density, which is directly altered by hydrogen bonding.

Core Principle: The proton of an amino group (N-H) is the most direct reporter. When it participates in a hydrogen bond (N-H···A, where A is an acceptor like a carbonyl oxygen or pyridine nitrogen), its electron density is pulled away. This "deshielding" effect causes the proton's resonance to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[4][5]

Expert Insights & Experimental Choices:

  • Causality: The choice of NMR solvent is paramount. Protic solvents like D₂O or CD₃OD will exchange protons with the analyte's N-H group, often broadening the signal into obscurity. Therefore, aprotic solvents like DMSO-d₆ or CDCl₃ are required. DMSO-d₆ is a hydrogen bond acceptor itself and can help to break up intermolecular self-association, but it will also compete with intramolecular interactions.

  • Trustworthiness: A key self-validating step is to perform a temperature variation experiment. The chemical shifts of protons involved in hydrogen bonding typically show a significant temperature dependence, shifting upfield as the temperature increases and the bonds are disrupted. In contrast, the shifts of most C-H protons are relatively temperature-independent.

  • Advanced Application: The hydrogen bond accepting ability of the pyridine nitrogen or ester carbonyl can be quantified by titrating a known hydrogen bond donor (like 4-fluorophenol) and monitoring the chemical shift changes of the donor's hydroxyl proton or the fluorine atom (via ¹⁹F NMR).[6]

UV-Vis Spectroscopy: The Electronic Transition Monitor

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons to higher energy orbitals. While less direct than FTIR or NMR, it can provide valuable information about changes in the electronic structure upon hydrogen bond formation.

Core Principle: Hydrogen bonding can perturb the energy levels of the n→π* and π→π* electronic transitions, particularly those involving the carbonyl group and the aromatic pyridine ring. This perturbation leads to a shift in the maximum absorption wavelength (λ_max). A blue shift (hypsochromic) is often observed for the n→π* transition of a carbonyl group when it acts as a hydrogen bond acceptor.

Expert Insights & Experimental Choices:

  • Causality: Solvatochromism, the change in absorption λ_max with solvent polarity, is a powerful indicator. By measuring the spectrum in a series of solvents with varying polarity and hydrogen-bonding capabilities (e.g., hexane, chloroform, ethanol), one can infer the nature of the solute-solvent interactions.[7]

  • Stoichiometry Determination: UV-Vis is an excellent technique for performing a Job's plot analysis. By systematically varying the mole fraction of the aminopyridine ester and a hydrogen-bonding partner while keeping the total concentration constant, the stoichiometry of the resulting complex (e.g., 1:1 or 1:2) can be determined by identifying the mole fraction at which the change in absorbance is maximal.[3]

Complementary Approach: Computational Chemistry

Modern research integrates experimental data with theoretical calculations. Methods like Density Functional Theory (DFT) can model the aminopyridine ester and its hydrogen-bonded complexes.[8][9] These calculations can predict:

  • Optimized molecular geometries.

  • The relative stability of different hydrogen-bonded conformers.[10]

  • Calculated vibrational frequencies that can be directly compared with experimental FTIR spectra to aid in peak assignment.[8]

  • Predicted NMR chemical shifts to support experimental assignments.

This synergy provides a level of confidence in the interpretation of results that is unattainable with experimentation alone.

Data Summary & Comparison

FeatureFTIR Spectroscopy¹H NMR SpectroscopyUV-Vis Spectroscopy
Principle Probes molecular vibrations.Senses the electronic environment of nuclei.Measures electronic transitions.
Primary Observation Red shift & broadening of N-H and C=O stretch.[2][4]Downfield shift of the N-H proton signal.[5]Shift in absorption maximum (λ_max).[11]
Key Strength Direct detection of functional groups involved.High sensitivity to subtle changes in electronic structure; provides rich structural detail.Excellent for quantitative analysis and determining complex stoichiometry (Job's Plot).[3]
Limitation Complex spectra can be difficult to interpret; less quantitative for bond strength.Requires aprotic solvents; N-H signal can be broad or exchangeable.Indirect probe of H-bonding; less structural information.
Best For Quickly confirming the presence of H-bonds and identifying participating groups.Distinguishing intra- vs. intermolecular bonds; studying dynamics and solvent effects.Determining binding constants and stoichiometry of complexes in solution.

Experimental Protocols

Here we provide standardized, step-by-step methodologies for key experiments. These protocols are designed as self-validating systems.

Protocol 1: FTIR Analysis of Intermolecular H-Bonding
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 0.1 M) of the aminopyridine ester in a dry, non-polar solvent (e.g., CCl₄). Prepare a similar stock solution of the hydrogen-bonding partner (e.g., a phenol or carboxylic acid).

  • Baseline Spectra: Acquire a spectrum of the pure solvent in the sample cell to be used for background subtraction. Acquire a spectrum of the aminopyridine ester stock solution alone. This is your crucial reference spectrum.

  • Titration: Add a small, precise aliquot of the partner's stock solution to the aminopyridine ester solution. Mix thoroughly.

  • Data Acquisition: Acquire the FTIR spectrum of the mixture. Pay close attention to the N-H stretching region (~3500-3300 cm⁻¹) and the C=O stretching region (~1750-1650 cm⁻¹).

  • Analysis: Compare the spectrum of the mixture to the reference spectrum. Look for the appearance of new, broader, red-shifted bands corresponding to the hydrogen-bonded N-H and C=O groups. The intensity of the "free" N-H and C=O bands should decrease concurrently.

  • Validation: Repeat steps 3-4 with increasing amounts of the partner to observe the systematic growth of the hydrogen-bonded species' peaks.

Protocol 2: ¹H NMR Temperature Dependence Study
  • Sample Preparation: Prepare a solution of the aminopyridine ester (e.g., 5-10 mg) in an appropriate deuterated aprotic solvent (e.g., 0.5 mL of DMSO-d₆).

  • Initial Spectrum (Room Temperature): Acquire a standard ¹H NMR spectrum at ambient probe temperature (e.g., 298 K). Record the precise chemical shift of the N-H proton and a reference C-H proton on the aromatic ring.

  • Temperature Increase: Increase the probe temperature in controlled increments (e.g., 10 K steps, from 298 K to 348 K). Allow the sample to equilibrate for 5 minutes at each new temperature.

  • Data Acquisition at Each Temperature: Acquire a ¹H NMR spectrum at each temperature increment.

  • Data Analysis: Plot the chemical shift (ppm) of the N-H proton and the reference C-H proton as a function of temperature (K).

  • Interpretation: A significant upfield shift (negative slope) of the N-H proton's chemical shift with increasing temperature is a strong confirmation of its involvement in hydrogen bonding. The reference C-H proton should show minimal change.

Visualizing the Concepts

Diagrams can clarify complex relationships and workflows. Below are Graphviz representations of key concepts in this analysis.

H_Bonding_Modes cluster_0 Intramolecular H-Bond cluster_1 Intermolecular H-Bonding Intra_Molecule Aminopyridine Ester Intra_Molecule:f1->Intra_Molecule:f2 N-H···O=C Inter_Molecule_1 Molecule A Inter_Molecule_2 Molecule B Inter_Molecule_1:f1->Inter_Molecule_2:f3 N-H···N(pyr)

Caption: Potential hydrogen bonding modes in aminopyridine esters.

Spectroscopic_Workflow Sample Aminopyridine Ester Sample Prep Sample Preparation (Solvent, Concentration) Sample->Prep FTIR FTIR Analysis Prep->FTIR NMR NMR Analysis Prep->NMR UVVis UV-Vis Analysis Prep->UVVis Data Data Integration & Computational Modeling FTIR->Data NMR->Data UVVis->Data Conclusion Structural Elucidation of H-Bonding Network Data->Conclusion

Caption: Integrated workflow for spectroscopic analysis.

Logic_Diagram cluster_FTIR FTIR Observation cluster_NMR NMR Observation HBond H-Bond Formation (N-H···A) BondWeaken N-H Bond Weakens HBond->BondWeaken causes ElectronDensity Electron Density at Proton Decreases HBond->ElectronDensity causes VibFreq Vibrational Frequency Decreases (Red Shift) BondWeaken->VibFreq leads to ChemShift Chemical Shift Increases (Downfield) Deshield Proton is Deshielded Deshield->ChemShift results in ElectronDensity->Deshield leads to

Caption: Causal logic from H-bond formation to spectral change.

References
  • Perez-Peme, B., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available at: [Link][3]

  • Gronneberg, T., et al. (2000). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. PubMed. Available at: [Link][4]

  • Song, P., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. PubMed. Available at: [Link][8]

  • Jie, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. Available at: [Link]

  • Umar, A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Advances in Medicine and Medical Research. Available at: [Link]

  • Huc, I., et al. UV spectra of amide 1 and ester 2 at 2 m in CDCl 3 . ResearchGate. Available at: [Link][11]

  • Arnaudov, M.G., et al. A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link][1]

  • Lah, N., et al. (2001). Copper(II) carboxylates with 2-aminopyridine. Synthesis, characterization and a study of the dimer–monomer equilibrium in acetonitrile solutions by VIS-spectroscopic and microcalorimetric titrations. New Journal of Chemistry. Available at: [Link]

  • Umar, A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Asian Journal of Chemical Sciences. Available at: [Link]

  • Lambert, T.H., et al. NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. ACS Publications. Available at: [Link][6]

  • El-Sharkawy, M.A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • El-dissouky, A., et al. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Academia.edu. Available at: [Link]

  • Lapinski, L., et al. (1995). Matrix-isolation FT-IR studies and ab-initio calculations of hydrogen-bonded complexes of molecules modeling cytosine or isocytosine tautomers. 2. 4-aminopyridine and 4-aminopyrimidine complexes with H{sub 2}O in Ar matrices. OSTI.GOV. Available at: [Link][12]

  • Gelabert, R., et al. (2004). H–N and Re–H···base hydrogen bonding estimated in solution by a UV-VIS spectroscopic method. New Journal of Chemistry. Available at: [Link][13]

  • N/A. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Evangelisti, L., et al. (2021). From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. MDPI. Available at: [Link]

  • Hinderberger, D., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI. Available at: [Link]

  • Mons, M., et al. (2006). Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. RSC Publishing. Available at: [Link][10]

  • N/A. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • N/A. 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Available at: [Link][5]

  • Tadesse, S., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. Available at: [Link][9]

  • N/A. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]

  • N/A. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. Available at: [Link][2]

  • Hansen, P.E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type. Semantic Scholar. Available at: [Link]

  • Li, Y., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. MDPI. Available at: [Link][7]

  • Limbach, H.H., et al. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. John Wiley & Sons. Available at: [Link]

  • Henderson, S.J., et al. (2015). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Publishing. Available at: [Link]

  • Rasool, M., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health. Available at: [Link]

  • Gancia, E., et al. (2002). The Hydrogen-Bond: computational approaches and applications to drug design. PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Fluorinated Pyridine Intermediates Using LC-MS

Introduction: The Critical Role of Purity in Fluorinated Pyridine Intermediates Fluorinated pyridine derivatives are cornerstone scaffolds in modern drug discovery and agrochemicals.[1][2] Their integration into molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Fluorinated Pyridine Intermediates

Fluorinated pyridine derivatives are cornerstone scaffolds in modern drug discovery and agrochemicals.[1][2] Their integration into molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] The unique electronic properties conferred by the fluorine atom make these intermediates highly valuable, but also introduce specific challenges during synthesis and purification. Consequently, the rigorous assessment of their purity is not merely a quality control step but a critical determinant of successful downstream applications, impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic efficacy and safety.

This guide provides an in-depth comparison of methodologies for assessing the purity of fluorinated pyridine intermediates, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present self-validating protocols, and compare LC-MS with alternative analytical techniques to provide researchers, scientists, and drug development professionals with a comprehensive framework for analysis.

The Power of LC-MS for Fluorinated Pyridine Analysis

LC-MS is a powerful and widely adopted technique for the analysis of pharmaceutical intermediates due to its high sensitivity, selectivity, and compatibility with a broad range of compounds.[3] It combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, making it ideal for resolving complex mixtures and identifying trace-level impurities.[3]

However, fluorinated compounds present unique analytical hurdles. The high electronegativity of fluorine can impact chromatographic retention and ionization efficiency.[4] Therefore, a thoughtfully developed LC-MS method is paramount.

Core Principles and Experimental Causality

A robust LC-MS method hinges on the strategic selection of the stationary phase, mobile phase, and mass spectrometry parameters. The goal is to achieve optimal separation of the main compound from any potential impurities—such as regioisomers, unreacted starting materials, or by-products—and to ensure sensitive detection.

Choosing the Right Liquid Chromatography (LC) Strategy

The choice of LC column and mobile phase is the most critical factor in achieving a successful separation.

  • Stationary Phase Selection :

    • Reversed-Phase (C18/C8) : This is the workhorse of the pharmaceutical industry and the logical starting point.[5] Separation is based on hydrophobicity. For many fluorinated pyridines, a standard C18 column provides excellent resolving power.

    • Fluorinated Phases (e.g., F5, PFP) : These phases offer alternative selectivity compared to traditional C18 columns.[6] They can engage in dipole-dipole, π-π, and ion-exchange interactions, which can be particularly effective for separating halogenated isomers or compounds with subtle structural differences.[6] They are an excellent choice when C18 fails to resolve critical pairs or for compounds that are highly fluorinated.[6]

    • Hydrophilic Interaction Chromatography (HILIC) : For highly polar fluorinated pyridines that show little or no retention on reversed-phase columns, HILIC is a superior alternative.[5][7] HILIC separates compounds based on their polarity and partitioning between a polar stationary phase and a mobile phase with a high organic content.[5]

  • Mobile Phase Optimization :

    • Solvents : A gradient of water and an organic solvent (typically acetonitrile or methanol) is standard for reversed-phase LC. Acetonitrile is often preferred due to its lower viscosity and UV transparency.

    • Additives : Mobile phase additives are crucial for good peak shape and MS sensitivity.

      • Formic Acid (0.1%) : This is the most common and recommended additive for LC-MS. It provides protons for positive mode electrospray ionization (ESI) and typically results in sharp, symmetrical peaks for basic compounds like pyridines.[8][9]

      • Trifluoroacetic Acid (TFA) : While an excellent ion-pairing agent that produces sharp peaks, TFA is a strong ion suppressor in ESI-MS and should be avoided or used at very low concentrations (<0.05%) if absolutely necessary.[10][11] Its persistent nature can also lead to long-term contamination of the LC-MS system.[10]

      • Ammonium Formate/Acetate : These buffers are used when pH control near neutral is required and are compatible with ESI-MS.

Experimental Workflow: From Sample to Purity Report

The following diagram illustrates a typical workflow for purity assessment using LC-MS.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Fluorinated Pyridine Intermediate Sample Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep QC Prepare QC & Blank Samples Prep->QC LC LC Separation (e.g., C18 column, gradient elution) QC->LC Ionize Ionization (e.g., ESI+) LC->Ionize MS Mass Analysis (Full Scan & MS/MS) Ionize->MS TIC Extract Total Ion Chromatogram (TIC) MS->TIC Integrate Peak Integration & Identification TIC->Integrate Purity Calculate % Purity (Area Percent) Integrate->Purity Report Generate Purity Report Purity->Report

Caption: High-level workflow for LC-MS purity assessment.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the analysis of a typical fluorinated pyridine intermediate. Trustworthiness is built in through system suitability checks.

1. Sample & Standard Preparation

  • Stock Solution : Accurately weigh ~5 mg of the fluorinated pyridine intermediate and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 500 µg/mL stock solution.

  • Working Solution : Dilute the stock solution 1:100 with the diluent to achieve a working concentration of 5 µg/mL. This concentration is typically sufficient for UV and MS detection without saturating the detectors.

  • Blank : Prepare a vial containing only the diluent. This is crucial for identifying system peaks or carryover.

  • System Suitability Test (SST) Sample : If a reference standard or a previously characterized "good" batch is available, prepare it at the same concentration. This will be used to verify system performance.

2. LC-MS Method Parameters

The following table outlines a reliable set of starting parameters for a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good efficiency and is a standard for method development.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase; formic acid aids in protonation for ESI+.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase.
Gradient Elution 5% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min.A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Injection Volume 2 µLA small volume minimizes potential for column overload.
Ionization Source Electrospray Ionization (ESI), Positive ModePyridine nitrogen is basic and readily protonated, making positive mode ESI highly effective.[12][13]
MS Scan Mode Full Scan (e.g., m/z 100-1000)To detect all ionizable species within the mass range.
Capillary Voltage 3.5 kVTypical starting voltage for ESI.
Source Temperature 120 °CInstrument-dependent; optimizes desolvation.
Desolvation Gas Nitrogen, Flow and Temp per instrument recommendationAssists in droplet evaporation to form gas-phase ions.[13]

3. Analysis Sequence (Self-Validating Approach)

  • Equilibration : Equilibrate the system with the initial mobile phase conditions for at least 15 minutes.

  • Blank Injection : Inject the diluent blank first to ensure the system is clean.

  • SST Injection (Optional but Recommended) : Inject the SST sample. Verify that the retention time, peak shape, and signal intensity are within historical limits.

  • Sample Injection : Inject the sample working solution.

  • Bracketing Blank : Inject another blank after the sample to check for carryover.

4. Data Analysis and Purity Calculation

  • Identify the Main Peak : In the Total Ion Chromatogram (TIC), identify the largest peak. Confirm its identity by checking the mass spectrum associated with that peak. You should find the [M+H]⁺ ion corresponding to the protonated molecule of your fluorinated pyridine.

  • Look for Adducts : Be aware of common adducts that can form in the ESI source, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺). These should not be mistaken for impurities.

  • Integrate All Peaks : Integrate all peaks in the chromatogram, excluding solvent front and blank-related peaks. Set a reasonable integration threshold (e.g., 0.05% of the main peak area) to avoid integrating baseline noise.

  • Calculate Area Percent : Purity is typically reported as the area percent of the main peak relative to the total area of all integrated peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This area percent method provides a relative purity value. For absolute quantification, a certified reference standard and calibration curve would be required, which is a key part of formal method validation.[14][15]

Comparison with Alternative Analytical Techniques

While LC-MS is a dominant technique, it is not the only tool available. GC-MS and NMR provide orthogonal information and can be invaluable for a comprehensive purity assessment.

FeatureLC-MSGC-MS¹⁹F NMR
Principle Separation by liquid chromatography, detection by mass.Separation by gas chromatography, detection by mass.Nuclear magnetic resonance of the ¹⁹F nucleus.
Analyte Requirement Soluble in a liquid. Non-volatile.Volatile and thermally stable.[16]Soluble in a deuterated solvent.
Sensitivity Very high (ppb to ppt).High (ppb).Lower (ppm to low %).
Structural Information Molecular weight and fragmentation data (MS/MS).Fragmentation patterns (EI) can help identify known compounds via library matching.[16]Detailed structural information, including the electronic environment of each fluorine atom.[17]
Quantification Relative (area %) is simple. Absolute requires standards.Relative or absolute (with standards).Absolute quantification possible without a matching standard, using an internal standard of known concentration.[18][19]
Key Advantage for Pyridines Broad applicability, high sensitivity for trace impurities.Good for separating volatile isomers and residual solvents.Unambiguous identification and quantification of all fluorine-containing species in a single experiment.[18] Excellent for distinguishing constitutional isomers.
Key Limitation Isomers with identical mass can be difficult to distinguish without good chromatographic separation. Ion suppression can be an issue.[10]Not suitable for non-volatile or thermally labile compounds. Molecular ion can be absent in EI.[16]Low sensitivity. Requires higher sample concentration.
Decision Logic: When to Use Which Technique?

This diagram provides a logical framework for selecting the appropriate analytical technique.

Technique_Selection decision decision result result start Purity Assessment Needed d1 Need high sensitivity for trace impurities? start->d1 d2 Is the compound volatile & thermally stable? d1->d2 No lcms Use LC-MS d1->lcms Yes d3 Need absolute quantification of all F-species or structural confirmation? d2->d3 No gcms Consider GC-MS d2->gcms Yes nmr Use 19F NMR d3->nmr Yes combine Use a combination of LC-MS and NMR for a comprehensive profile d3->combine No / For Orthogonal Data lcms->d3 gcms->d3

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity assessment of fluorinated pyridine intermediates is a non-negotiable step in pharmaceutical and agrochemical development. LC-MS stands out as the primary analytical tool, offering an unparalleled combination of sensitivity and selectivity. By making informed, rational choices in column chemistry, mobile phase composition, and MS parameters, researchers can develop robust, self-validating methods capable of detecting and quantifying even trace-level impurities.

However, a truly comprehensive understanding of an intermediate's purity profile is often achieved by integrating orthogonal techniques. While LC-MS excels at finding what is present at low levels, ¹⁹F NMR provides definitive structural confirmation and absolute quantification of all fluorine-containing species.[18] By leveraging the strengths of each technique, scientists can ensure the quality and integrity of their materials, paving the way for more efficient and successful drug development programs.

References

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). PMC.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019).
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd.
  • LCMS-guided detection of halogenated natural compounds. (n.d.).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
  • A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking w
  • Evaluation of Different Ion-Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). LabRulez LCMS.
  • Technical Support Center: Characterization of Halogenated Organic Compounds. (n.d.). Benchchem.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016).
  • LC-MS quantitative method validation and performance: an exemplified guide. (2022). IUPAC.
  • Which ion pair reagents are compatible with LC-MS?. (2018).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020).
  • Mass Spectrometry Ionization Methods. (n.d.).
  • Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks.
  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface W
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023).
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seaw
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025).
  • Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. (2024). Taylor & Francis Online.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). University of Liège.
  • LC-MS metabolomics of polar compounds. (2012). PubMed.
  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019). SCIEX.
  • Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: A review. (2025).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). PMC.
  • Plant Metabolomic Workflows Using Reversed-Phase LC and HILIC with ESI-TOF-MS. (2020).
  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (2020).
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorin
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermedi
  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink.
  • The Dark Side of Fluorine. (2019).
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).
  • Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. (2012). PubMed.
  • Analytical Methods. (n.d.).
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry.
  • Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. (2025). The University of Manchester.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014).
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in pot
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

Sources

Validation

Infrared (IR) Spectrum Markers for Amino and Ester Groups in Fluoropyridines

Executive Summary In medicinal chemistry, fluoropyridines serve as critical scaffolds for kinase inhibitors and metabolic probes.[1] However, the high electronegativity of the fluorine atom ( ) creates a unique electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, fluoropyridines serve as critical scaffolds for kinase inhibitors and metabolic probes.[1] However, the high electronegativity of the fluorine atom (


) creates a unique electronic environment that significantly perturbs standard infrared (IR) absorption frequencies. This guide provides a technical comparison between standard pyridine and fluoropyridine spectral markers, focusing on amino (–NH₂)  and ester (–COOR)  substituents.[1] It is designed to help researchers rapidly validate intermediate structures (e.g., confirming nitro reduction or ester hydrolysis) without waiting for NMR time.[1]

The Fluorine Effect: Electronic Perturbation Mechanisms

To interpret the spectrum of a fluoropyridine, one must understand that fluorine is not merely a passive substituent; it is an electronic modulator.[1]

Inductive Withdrawal (-I) vs. Mesomeric Donation (+M)

The position of the fluorine atom relative to the functional group dictates the spectral shift.

  • The Carbonyl Shift (Esters): Fluorine exerts a strong inductive effect (-I), withdrawing electron density from the pyridine ring. If the ester is ortho or para to the fluorine, this withdrawal reduces the contribution of the single-bond resonance form (

    
    ), effectively increasing the double-bond character of the carbonyl (
    
    
    
    ).
    • Result: A hypsochromic (blue) shift to higher wavenumbers (e.g., from 1725 cm⁻¹ to 1750+ cm⁻¹).

  • The Amino Shift: The effect on amino groups is dual. The -I effect shortens the N-H bond (increasing force constant

    
    ), but if the fluorine is ortho to the amine, intramolecular Hydrogen Bonding (F...H-N) can occur.
    
    • Result: H-bonding typically causes a bathochromic (red) shift (lower wavenumber) and broadening, but the competing -I effect often keeps the peaks relatively sharp and high-frequency compared to non-fluorinated analogs.

Visualization of Electronic Effects

ElectronicEffects F Fluorine Atom Ring Pyridine Ring F->Ring Inductive Withdrawal (-I) (Dominant) F->Ring Mesomeric Donation (+M) (Weak) CO Ester (C=O) Ring->CO Reduced e- Density Stiffens Bond NH Amino (NH2) Ring->NH Alters Force Constant NH->F Possible Intramolecular H-Bond (Ortho)

Figure 1: Mechanistic flow of fluorine’s electronic perturbation on pyridine substituents.[1]

Comparative Analysis: Spectral Markers

The following data compares a standard pyridine scaffold (e.g., Methyl nicotinate) against its fluorinated analogs (e.g., Methyl 2-fluoronicotinate).

Ester Group Markers (–COOCH₃)

The carbonyl stretch is the most reliable diagnostic band. In fluoropyridines, expect this band to move out of the "standard" ester region and encroach upon the anhydride/chloride region.[1]

FeatureStandard Pyridine EsterFluoropyridine EsterShift MagnitudeNotes

Stretch
1720 – 1735 cm⁻¹1745 – 1765 cm⁻¹ +20 to +30 cm⁻¹Diagnostic shift. Higher frequency indicates F is ortho/para.

Stretch
1270 – 1300 cm⁻¹Obscured / Mixed N/AOften overlaps with the strong Ar-F stretch (1200-1400 region).
Band Shape Strong, SharpStrong, Sharp-Remains the most intense peak in the spectrum.[1]
Amino Group Markers (–NH₂)

Primary amines exhibit two bands (symmetric and asymmetric stretches).[2]

FeatureStandard AminopyridineFluoro-AminopyridineNotes

(Asym)
~3440 cm⁻¹3450 – 3480 cm⁻¹ Shifts higher due to ring electron deficiency (unless H-bonded).

(Sym)
~3300 cm⁻¹3320 – 3350 cm⁻¹

(Scissor)
1600 – 1640 cm⁻¹1620 – 1650 cm⁻¹ Can overlap with ring C=C/C=N stretches.
H-Bonding Broad (Intermolecular)Sharper Fluorine reduces basicity of ring N, reducing intermolecular H-bonding networks.[1]
The "Fingerprint" Trap: C-F Stretching

Critical Warning: The C-F stretching vibration occurs between 1000 – 1400 cm⁻¹ . This is a very strong band that frequently masks the C-N stretch of amines and the C-O single bond stretch of esters.

  • Guidance: Do not rely on the 1200 cm⁻¹ region for confirmation of ester hydrolysis. Rely solely on the disappearance of the 1750 cm⁻¹ (C=O) peak and appearance of the broad O-H acid band (2500-3300 cm⁻¹).

Experimental Protocol: High-Fidelity Acquisition

To distinguish these subtle shifts (e.g., 1735 vs 1750 cm⁻¹), precision is required.[1]

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .[1]

    • Why: Fluoropyridines are often volatile solids or oils.[1] KBr pelleting can induce pressure-induced spectral shifts or moisture absorption which broadens the critical Amino region.

    • Correction: ATR causes a slight redshift relative to transmission physics.[1] Ensure your reference library matches your acquisition mode.[1]

Step-by-Step Workflow
  • System Prep: Clean ATR crystal with isopropanol (avoid acetone if analyzing ketones/esters to prevent cross-contamination ghosts).[1]

  • Background: Collect 32 scans of ambient air. Ensure

    
     doublet (2350 cm⁻¹) is minimized.[1]
    
  • Sample Loading: Apply solid/oil to cover the crystal eye completely.[1] Apply high pressure (clamp) to ensure intimate contact.[1]

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient to resolve N-H splitting in fluorinated analogs).

    • Scans: 16-32.

  • Post-Processing: Apply "ATR Correction" algorithm (if comparing to literature KBr data) to correct for penetration depth dependence on wavelength.

Analytical Decision Tree (Structure Confirmation)

Use this logic flow to confirm your synthesis product (e.g.,


 reaction or Reduction).

DecisionTree Start Acquire Spectrum (Region 4000-600 cm-1) CheckCO Check 1740-1765 cm-1 Start->CheckCO HasCO Strong Peak Present? CheckCO->HasCO CheckNH Check 3300-3500 cm-1 HasCO->CheckNH Yes HasCO->CheckNH No (Check Acid OH) HasNH Doublet Present? CheckNH->HasNH ResultEster Conclusion: Fluorinated Ester Intact HasNH->ResultEster No (CO present) ResultAmine Conclusion: Amino Group Formed HasNH->ResultAmine Yes (No CO) ResultMixed Conclusion: Amino-Ester Product HasNH->ResultMixed Yes (And CO present)

Figure 2: Logic flow for identifying functional group interconversion in fluoropyridine synthesis.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-Fluoropyridine.[1][3] NIST Chemistry WebBook, SRD 69.[1][3][4][5][6] National Institute of Standards and Technology.[1][3][4][6] [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Fluoropyridine.[1][5] NIST Chemistry WebBook, SRD 69.[1][3][4][5][6] National Institute of Standards and Technology.[1][3][4][6] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[7][8] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for general inductive effect shifts). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate

CAS Number: 1806511-00-1 Chemical Formula: C₈H₉FN₂O₂ Molecular Weight: 184.17 g/mol Synonyms: Ethyl 3-amino-4-fluoropicolinate; 3-Amino-4-fluoro-pyridine-2-carboxylic acid ethyl ester Executive Safety Summary Treat as a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1806511-00-1 Chemical Formula: C₈H₉FN₂O₂ Molecular Weight: 184.17 g/mol Synonyms: Ethyl 3-amino-4-fluoropicolinate; 3-Amino-4-fluoro-pyridine-2-carboxylic acid ethyl ester

Executive Safety Summary

Treat as a High-Potency Irritant with Potential Acute Toxicity.

As a Senior Application Scientist, I advise researchers to approach Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate not merely as a generic organic building block, but as a fluorinated heterocyclic amine . The presence of the fluorine atom at the C4 position significantly alters the lipophilicity and metabolic stability of the pyridine ring compared to its non-fluorinated analogs.

While specific toxicological data for this exact intermediate is often sparse in public databases, Structure-Activity Relationship (SAR) analysis with analogs (e.g., 4-aminopyridines and fluorinated benzoates) dictates a conservative safety profile. 4-aminopyridines are known potassium channel blockers; while 3-amino variants generally exhibit lower neurotoxicity, the fluorine substitution can enhance tissue penetration.

Core Hazard Profile (Extrapolated):

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation (Solid powder inhalation risk).[1][3][4]

Risk Assessment & Biological Logic

Effective PPE selection requires understanding the mechanism of the hazard, not just the regulation.

Functional GroupChemical BehaviorPhysiological Risk
Pyridine Ring Aromatic heterocyclePotential for dermal absorption; metabolic processing often involves N-oxidation.
3-Amino Group Nucleophilic, basicSkin sensitizer potential; susceptible to oxidation (storage risk).
4-Fluoro Substituent Electron-withdrawingIncreases lipophilicity (logP), facilitating transport across biological membranes (skin/lungs). Strong C-F bond requires high-temp incineration for disposal.
2-Ethyl Ester HydrolyzableCan hydrolyze to the free acid (picolinic acid derivative) in vivo or in waste streams.

PPE Selection Matrix

Use this matrix to select equipment based on your operational scale. Standard Lab Coat and Goggles are the baseline, not the complete solution.

Protection ZoneLow Scale (<100 mg)Scale-Up (>100 mg - 10 g)Rationale
Respiratory Fume Hood (Sash <18")Fume Hood + N95/P100 RespiratorFine fluorinated powders are electrostatic; inhalation is the fastest route to systemic toxicity.
Hand Protection Nitrile Gloves (0.11 mm, single)Double Nitrile or Nitrile + Laminate The amino group can permeate thin nitrile over time. Double gloving provides a "breakthrough" buffer.
Eye Protection Safety Glasses (Side shields)Chemical Goggles Powders drift. Goggles seal the eyes against airborne particulates that glasses miss.
Body Defense Cotton Lab Coat Tyvek® Sleeves or ApronPrevent accumulation of dust on personal clothing (which can be carried home).

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid.

  • Static Control: Fluorinated pyridines are often fluffy, electrostatic solids. Use an antistatic gun or ionizing bar inside the balance enclosure before opening the vial.

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a secondary jar.

    • Tare the balance.

    • Transfer solid to the boat.

    • Cap the secondary jar before removing it from the balance enclosure.

    • Why? This prevents invisible dust trails from contaminating the lab bench.

B. Reaction Setup
  • Solvent Choice: Dissolve the solid immediately. Do not leave the powder exposed to air currents.

  • Inert Atmosphere: Flush the reaction vessel with Argon or Nitrogen. The 3-amino group is prone to oxidation, which can produce colored impurities (N-oxides) that complicate purification.

C. Decontamination & Spill Response
  • Small Spill (<1 g):

    • Do NOT use a brush (generates dust).

    • Cover with a wet paper towel (solvent: ethanol or water) to dampen the powder.

    • Wipe up and place in a sealed bag.

  • Skin Exposure:

    • Wash with soap and water for 15 minutes.[6]

    • Specific Note: Do not use ethanol on skin; it enhances the absorption of lipophilic fluorinated compounds.

Visualized Workflows

Figure 1: PPE Decision Logic

Caption: Logic flow for selecting respiratory and dermal protection based on handling quantity.

PPE_Logic Start Start: Handling CAS 1806511-00-1 StateCheck Is the compound in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid No Liquid In Solution StateCheck->Liquid Yes QtyCheck Quantity > 100mg? Solid->QtyCheck ActionLiq REQ: Splash Goggles Nitrile Gloves (0.11mm) Fume Hood Liquid->ActionLiq HighRisk High Risk: Aerosolization QtyCheck->HighRisk Yes LowRisk Moderate Risk: Contact QtyCheck->LowRisk No ActionHigh REQ: Fume Hood + P100 Mask Double Nitrile Gloves Tyvek Sleeves HighRisk->ActionHigh ActionMed REQ: Fume Hood Single Nitrile Gloves Safety Glasses LowRisk->ActionMed

Figure 2: Decontamination Workflow

Caption: Step-by-step decontamination process to prevent cross-contamination of fluorinated intermediates.

Decon_Flow Step1 1. Isolate Area (Stop airflow turbulence) Step2 2. Dampen Powder (Use wet Kimwipe, no dry sweeping) Step1->Step2 Step3 3. Chemical Wipe (Ethanol/Acetone wipe down) Step2->Step3 Step4 4. Soap & Water (Remove organic residue) Step3->Step4 Step5 5. UV Check (Aminopyridines often fluoresce) Step4->Step5

Disposal & Environmental Compliance

Crucial Warning: Do not dispose of this compound in the general organic waste if you separate halogenated waste.

  • Halogenated Waste Stream: Because of the Fluorine (F) atom, this compound must go into the Halogenated Organic Solvent waste container.

  • Incineration Requirements: Fluorinated compounds require high-temperature incineration (>1100°C) to ensure the C-F bond is broken and to prevent the formation of toxic byproducts.

  • Aqueous Waste: If the ester hydrolyzes in an aqueous workup, the resulting aqueous layer contains fluorinated picolinic acid derivatives. This should be collected as Aqueous Hazardous Waste , not poured down the sink.

References

  • PubChem. (n.d.). Ethyl 3-amino-4-fluorobenzoate (Analogous Structure Safety Data). National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.